molecular formula C7H7N3OS B12983071 4-(3-Methylisoxazol-5-yl)thiazol-2-amine

4-(3-Methylisoxazol-5-yl)thiazol-2-amine

Cat. No.: B12983071
M. Wt: 181.22 g/mol
InChI Key: GGLUPOVMYMPJEB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes to obtain this compound involve reactions of key intermediates.
    • For example, the key intermediate 3-amino-5-methylisoxazole can react with phthalic anhydride or maleic anhydride under different conditions to produce various isoxazole products.
    • Schiff bases derived from 3-amino-5-methylisoxazole and different aldehydes can be condensed with thioglycolic acid to yield thiazolidin-4-one derivatives.
    • Further condensation of Schiff bases with secondary amines leads to 5-substituted pyrazole derivatives .
  • Chemical Reactions Analysis

      4-(3-Methylisoxazol-5-yl)thiazol-2-amine: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

    • This compound finds applications in:

        Chemistry: As a building block for drug development.

        Biology: Investigating its effects on cellular processes.

        Medicine: Potential anticancer properties.

        Industry: Synthesis of novel compounds.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely involves interactions with molecular targets and signaling pathways related to cell growth and division.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C7H7N3OS

    Molecular Weight

    181.22 g/mol

    IUPAC Name

    4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-amine

    InChI

    InChI=1S/C7H7N3OS/c1-4-2-6(11-10-4)5-3-12-7(8)9-5/h2-3H,1H3,(H2,8,9)

    InChI Key

    GGLUPOVMYMPJEB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NOC(=C1)C2=CSC(=N2)N

    Origin of Product

    United States

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